REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([NH2:10])=[N:2]1.[OH-].[K+].Cl.Cl[CH2:15][C:16]1[N:17]=[C:18]([CH3:21])[S:19][CH:20]=1.[H-].[Na+]>CS(C)=O.O>[CH3:21][C:18]1[S:19][CH:20]=[C:16]([CH2:15][N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]([NH2:10])=[N:2]2)[N:17]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)N
|
Name
|
|
Quantity
|
737 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
776 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClCC=1N=C(SC1)C
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 32 hours
|
Duration
|
32 h
|
Type
|
ADDITION
|
Details
|
Mixture of reaction
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The combined organics were washed with water:brine (1:1) (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 (anh)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Residue was purified
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(N1)CN1N=C(C2=CC=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.04 mmol | |
AMOUNT: MASS | 988 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |